molecular formula C11H9BrN2O B2401487 4-Benzyloxy-5-bromopyrimidine CAS No. 1232361-96-4

4-Benzyloxy-5-bromopyrimidine

Cat. No. B2401487
CAS RN: 1232361-96-4
M. Wt: 265.11
InChI Key: YGEVRYVDWYTABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-5-bromopyrimidine is a chemical compound consisting of a pyrimidine ring with a bromine and a benzyloxy group . It has a molecular weight of 265.11 .


Synthesis Analysis

The synthesis of 2,5-disubstituted pyrimidines, including this compound, has been reported. The desired 2,5-substituted pyrimidines were obtained by Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl2 (PPh3)2 with 0.5 M aqueous Na2CO3 in water at 80 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 .


Chemical Reactions Analysis

The Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids is a key step in the synthesis of 2,5-disubstituted pyrimidines .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

4-Benzyloxy-5-bromopyrimidine is used in the synthesis of new 2,5-disubstituted pyrimidine derivatives. These derivatives have demonstrated moderate in vitro cytotoxic activity against the HeLa cell line, indicating potential applications in anticancer research (Reddy et al., 2015).

Microwave-assisted Palladium-catalyzed Reactions

This compound reacts with various thiophenes in the presence of a palladium catalyst, leading to the formation of aryl-substituted pyrimidines. This reaction has applications in the development of new compounds with potential pharmacological activities (Verbitskiy et al., 2013).

Synthesis of Pyridine Derivatives

3-Benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are analogs of this compound, are used as building blocks in pharmaceutical and agrochemical products. Their cross-coupling reactions are crucial in synthesizing biologically relevant targets (Verdelet et al., 2011).

Antiviral Activity

Some derivatives of this compound have shown promise in inhibiting retrovirus replication in cell culture, indicating potential applications in antiviral therapies (Hocková et al., 2003).

Applications in Organic Electronics

Novel synthetic routes using this compound have led to the development of various polycyclic systems with potential applications in organic electronic devices (Verbitskiy et al., 2016).

Antitubercular Activity

Compounds synthesized from this compound have shown promising activity against Mycobacterium tuberculosis, suggesting potential use in developing antituberculosis drugs (Verbitskiy et al., 2016).

Safety and Hazards

The safety information for 4-Benzyloxy-5-bromopyrimidine includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

It is often used in the suzuki-miyaura cross-coupling reactions , which suggests that its primary targets could be various organoboron compounds used in these reactions.

Mode of Action

4-Benzyloxy-5-bromopyrimidine interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . In this context, this compound, which contains a bromine atom, can act as the halide in the reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways . This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the structure of organic molecules . The downstream effects of this reaction can lead to the synthesis of a wide variety of complex organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects would depend on the particular compounds synthesized in the reaction.

Action Environment

The efficacy and stability of this compound, like many chemical reactions, can be influenced by various environmental factors. These can include temperature, pH, and the presence of a suitable catalyst . In the case of the Suzuki-Miyaura cross-coupling reaction, a palladium catalyst is required . The reaction is also typically carried out under mild and functional group tolerant conditions , which suggests that it can be performed in a variety of environmental contexts.

properties

IUPAC Name

5-bromo-4-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEVRYVDWYTABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.